![molecular formula C11H14Cl2O B15297877 7,7-Dichlorodispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B15297877.png)
7,7-Dichlorodispiro[2.2.3^{6}.2^{3}]undecan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one is a complex organic compound characterized by its unique spiro structure. This compound features two chlorine atoms and a ketone functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with chlorine under controlled conditions to introduce the dichloro functionality. The spiro structure is often formed through cyclization reactions involving intermediates that can stabilize the spiro configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one exerts its effects involves interactions with specific molecular targets. The chlorine atoms and ketone group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the context of its application, such as binding to enzymes or interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spiro structure but may have different functional groups.
1,3-Dioxane and 1,3-Dithiane rings: These compounds have similar ring structures but differ in the heteroatoms present.
Uniqueness
7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one is unique due to its specific combination of chlorine atoms and a ketone group within a spiro structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H14Cl2O |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
9,9-dichlorodispiro[2.2.36.23]undecan-8-one |
InChI |
InChI=1S/C11H14Cl2O/c12-11(13)8(14)7-10(11)5-3-9(1-2-9)4-6-10/h1-7H2 |
InChI Key |
QRAPWOLSOBXTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC3(CC2)CC(=O)C3(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


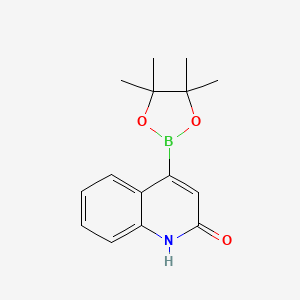
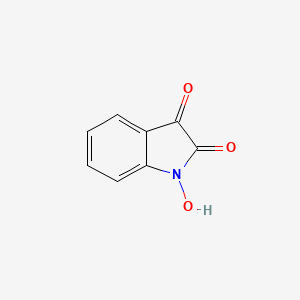
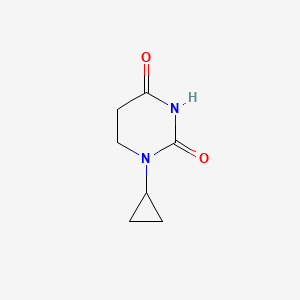

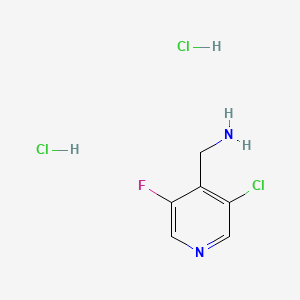
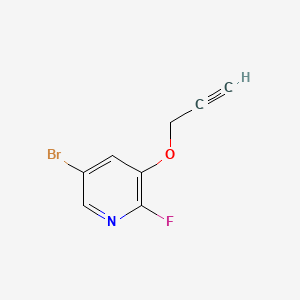
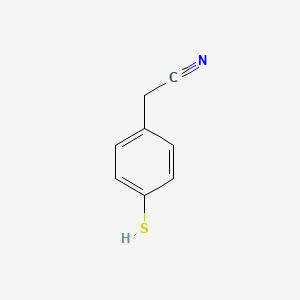

![2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile](/img/structure/B15297836.png)
![3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione](/img/structure/B15297847.png)
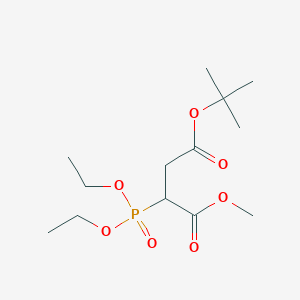
![Tert-butyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15297851.png)

![tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B15297864.png)
